1-(2-Azidoethyl)piperazine
Overview
Description
1-(2-Azidoethyl)piperazine is an organic compound with the molecular formula C6H13N5. It belongs to the class of azides and piperazines, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a piperazine ring.
Preparation Methods
The synthesis of 1-(2-Azidoethyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 2-chloroethyl azide under basic conditions. The reaction typically proceeds as follows:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Azidoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can be further functionalized.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidoethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the piperazine ring can interact with various biological targets, modulating their activity through binding to receptors or enzymes .
Comparison with Similar Compounds
1-(2-Azidoethyl)piperazine can be compared with other similar compounds, such as:
Aminoethylpiperazine: This compound contains an amino group instead of an azido group and is used in epoxy curing and surface activation.
1-(3-Chlorophenyl)piperazine: This compound has a chlorophenyl group attached to the piperazine ring and is used in the synthesis of pharmaceuticals.
1-(2-Aminoethyl)piperazine: Similar to this compound, but with an amino group, it is used in carbon capture and storage applications.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation studies.
Properties
IUPAC Name |
1-(2-azidoethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c7-10-9-3-6-11-4-1-8-2-5-11/h8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOLZWXMGMAORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310956 | |
Record name | 1-(2-Azidoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745048-12-8 | |
Record name | 1-(2-Azidoethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745048-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Azidoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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